2-(2'-Oxo-3'-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate
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Overview
Description
2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse pharmacological activities, including stimulant and antidepressant properties .
Preparation Methods
The synthesis of 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate involves several steps. The key intermediate, 2-chloromethyl-4,4-dimethyl-4H-1,3-benzothiazine, is obtained by condensing 2-benzylthio-α,α-dimethylbenzyl alcohol with chloroacetonitrile in 85% sulfuric acid . This intermediate is then reacted with 2-oxo-3-phenylpiperazine in the presence of sodium hydride and 1-methyl-2-pyrrolidone to yield the final product .
Chemical Reactions Analysis
2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the benzothiazine ring, particularly at the C-2 position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzothiazine derivatives.
Biology: The compound has been studied for its potential neuroprotective and antidepressant effects.
Mechanism of Action
The mechanism of action of 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate involves its interaction with neurotransmitter systems in the brain. It is believed to enhance dopaminergic and serotoninergic mediated processes, leading to its antidepressant and neuroprotective effects . The compound likely targets specific receptors and enzymes involved in neurotransmitter synthesis and degradation .
Comparison with Similar Compounds
Similar compounds to 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate include:
2-oxo-3-phenylpiperazine: Shares the piperazine moiety but lacks the benzothiazine ring.
4,4-dimethyl-4H-1,3-benzothiazine: Contains the benzothiazine ring but lacks the piperazine moiety.
2-chloromethyl-4,4-dimethyl-4H-1,3-benzothiazine: An intermediate in the synthesis of the target compound.
The uniqueness of 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate lies in its combined structural features, which contribute to its distinct pharmacological profile .
Properties
CAS No. |
81735-48-0 |
---|---|
Molecular Formula |
C23H25N3O5S |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-[(4,4-dimethyl-1,3-benzothiazin-2-yl)methyl]-3-phenylpiperazin-2-one;oxalic acid |
InChI |
InChI=1S/C21H23N3OS.C2H2O4/c1-21(2)16-10-6-7-11-17(16)26-18(23-21)14-24-13-12-22-19(20(24)25)15-8-4-3-5-9-15;3-1(4)2(5)6/h3-11,19,22H,12-14H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
NHNZEOPXABIHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2SC(=N1)CN3CCNC(C3=O)C4=CC=CC=C4)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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